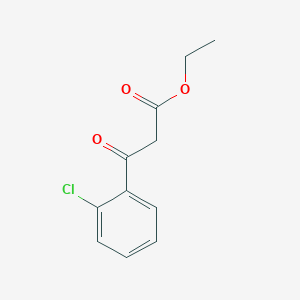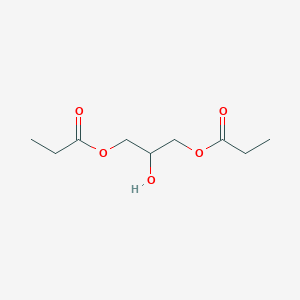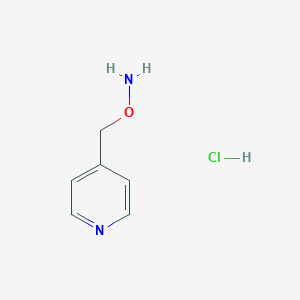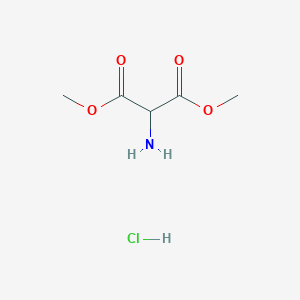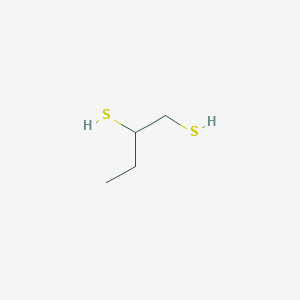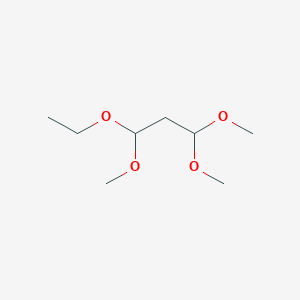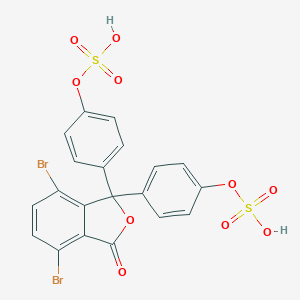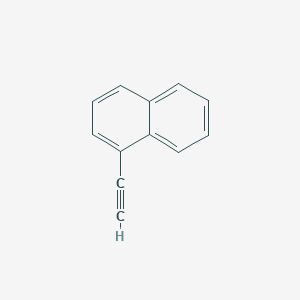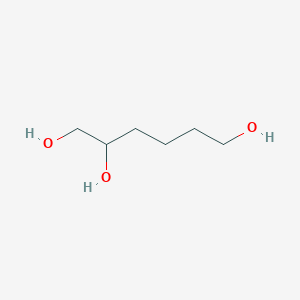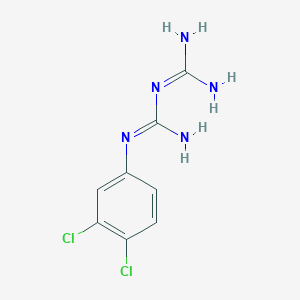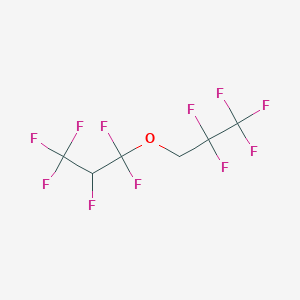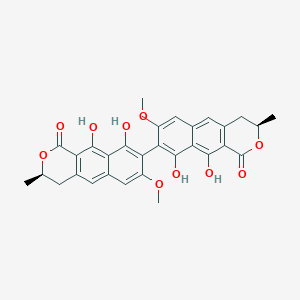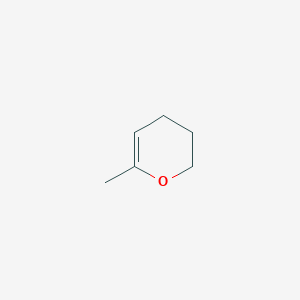![molecular formula C7H9BN2S B095143 1,2-Dimethyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborine CAS No. 17303-92-3](/img/structure/B95143.png)
1,2-Dimethyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dimethyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborine, commonly known as DMDTD, is a heterocyclic compound that has been the subject of significant scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. DMDTD belongs to the family of thieno[3,2-d][1,2,3]diazaborines, which are known for their unique chemical and biological properties.
科学研究应用
DMDTD has been extensively studied for its potential applications in various fields of science. In medicine, DMDTD has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and in the treatment of Alzheimer's disease. In agriculture, DMDTD has been shown to have insecticidal properties and has been used as a pesticide. In materials science, DMDTD has been studied for its potential use in organic electronics and optoelectronics.
作用机制
The mechanism of action of DMDTD is not fully understood. However, studies have shown that DMDTD can bind to proteins and enzymes, altering their activity. In cancer cells, DMDTD has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the growth and proliferation of cancer cells. In Alzheimer's disease, DMDTD has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine.
生化和生理效应
DMDTD has been shown to have various biochemical and physiological effects. In cancer cells, DMDTD has been shown to induce cell cycle arrest and apoptosis, which is programmed cell death. In Alzheimer's disease, DMDTD has been shown to improve cognitive function by increasing the levels of acetylcholine in the brain. In insects, DMDTD has been shown to disrupt the nervous system, leading to paralysis and death.
实验室实验的优点和局限性
One advantage of using DMDTD in lab experiments is its unique chemical and biological properties. DMDTD has been shown to have anti-cancer, anti-inflammatory, and insecticidal properties, making it a versatile compound for various applications. However, one limitation of using DMDTD in lab experiments is its complex synthesis method and the need for high purity. Impurities can affect the properties and performance of DMDTD, making it challenging to reproduce results.
未来方向
There are several future directions for the study of DMDTD. In medicine, DMDTD could be further studied for its potential use in the treatment of various diseases such as cancer and Alzheimer's disease. In agriculture, DMDTD could be studied for its potential use as a natural pesticide. In materials science, DMDTD could be studied for its potential use in organic electronics and optoelectronics. Additionally, further research could be conducted to better understand the mechanism of action of DMDTD and its potential applications in various fields of science.
Conclusion:
In conclusion, DMDTD is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science. Its unique chemical and biological properties make it a versatile compound for various applications. However, the complex synthesis method and the need for high purity make it challenging to reproduce results. Further research is needed to better understand the mechanism of action of DMDTD and its potential applications in various fields of science.
合成方法
The synthesis of DMDTD is a complex process that involves several steps. One of the most common methods of synthesizing DMDTD is through the reaction of 2,4-dimethylthiophene with boron trifluoride diethyl etherate and hydrazine hydrate. The product is then purified through various techniques such as recrystallization and chromatography. The purity of the final product is critical as impurities can affect the properties and performance of DMDTD.
属性
CAS 编号 |
17303-92-3 |
|---|---|
产品名称 |
1,2-Dimethyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborine |
分子式 |
C7H9BN2S |
分子量 |
164.04 g/mol |
IUPAC 名称 |
1,2-dimethylthieno[3,2-d]diazaborinine |
InChI |
InChI=1S/C7H9BN2S/c1-8-6-3-4-11-7(6)5-9-10(8)2/h3-5H,1-2H3 |
InChI 键 |
FJHQUYKXQNUYGP-UHFFFAOYSA-N |
SMILES |
B1(C2=C(C=NN1C)SC=C2)C |
规范 SMILES |
B1(C2=C(C=NN1C)SC=C2)C |
同义词 |
1,2-Dimethyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




